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molecular formula C10H12O2S B8316141 Methyl 2-(methylthio)-2-phenylacetate

Methyl 2-(methylthio)-2-phenylacetate

Cat. No. B8316141
M. Wt: 196.27 g/mol
InChI Key: LFUYXPBDOVNVSU-UHFFFAOYSA-N
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Patent
US08377930B2

Procedure details

To a stirred solution of methyl 2-(methylthio)-2-phenylacetate (0.300 g, 1 equiv) in anhydrous EtOH (5 mL) was added hydrazine hydrate (0.15 mL, 2 equiv) and heated to reflux. Stirring was then continued for 18 hours. The reaction mixture was then cooled and the solvents removed under reduced pressure. The crude oil was diluted with EtOAc and washed with H2O and the organic phase dried over Na2SO4, filtered, and the solvents removed under reduced pressure to yield a yellow oil which was purified by flash chromatography on silica gel using ethyl acetate and hexanes. The purified product was a white solid (193 mg, 66%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH:3]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:4](OC)=[O:5].O.[NH2:15][NH2:16]>CCO>[CH3:1][S:2][CH:3]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:4]([NH:15][NH2:16])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
CSC(C(=O)OC)C1=CC=CC=C1
Name
Quantity
0.15 mL
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
ADDITION
Type
ADDITION
Details
The crude oil was diluted with EtOAc
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CSC(C(=O)NN)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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